4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride
Overview
Description
4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride is a chemical compound with the molecular formula C14H7ClF6O2S. It is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, making it a valuable reagent in organic synthesis .
Mechanism of Action
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophilic sites in various biological molecules .
Mode of Action
Sulfonyl chlorides are generally known to be reactive due to the good leaving group (cl-) and can undergo nucleophilic substitution reactions . They can react with amines to form sulfonamides or with alcohols to form sulfonate esters .
Biochemical Pathways
The products of its reactions, such as sulfonamides and sulfonate esters, can interfere with various biochemical pathways depending on their structure .
Pharmacokinetics
As a sulfonyl chloride, it is likely to be reactive and may be metabolized quickly in the body .
Result of Action
The products of its reactions could potentially have various effects depending on their structure and the biological molecules they interact with .
Action Environment
Environmental factors such as pH and temperature can influence the reactivity of sulfonyl chlorides. For example, they are typically more reactive under basic conditions . The stability of this compound could also be affected by these factors.
Biochemical Analysis
Biochemical Properties
4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as a sulfonylating agent. This compound can modify the activity of enzymes by sulfonylating specific amino acid residues, thereby altering their function. For instance, it can react with nucleophilic sites on enzymes, leading to enzyme inhibition or activation .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to interfere with the normal functioning of cells by modifying key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, forming covalent bonds that result in enzyme inhibition or activation. This compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins. The presence of trifluoromethyl groups enhances its reactivity, making it a potent sulfonylating agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to persistent changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. The presence of trifluoromethyl groups can affect its metabolic stability and reactivity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation. Its distribution within different cellular compartments can influence its activity and function. Understanding the transport mechanisms of this compound is essential for elucidating its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can determine its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with a suitable chlorinating agent. The reaction is usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where the reaction conditions are optimized for maximum efficiency and minimal by-products. The use of advanced purification techniques ensures the compound meets the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction processes, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide .
Scientific Research Applications
4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl derivatives.
Biology: The compound is used in the modification of biomolecules, aiding in the study of biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-(trifluoromethyl)benzenesulfonyl chloride
- 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 3,5-bis(trifluoromethyl)benzenesulfonyl chloride
Comparison: 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride is unique due to the presence of two trifluoromethyl groups, which enhance its reactivity and stability compared to similar compounds. This makes it particularly valuable in synthetic applications where high reactivity is required .
Properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6O2S/c15-24(22,23)12-3-1-8(2-4-12)9-5-10(13(16,17)18)7-11(6-9)14(19,20)21/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKQXUWYESLZKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382271 | |
Record name | 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-95-8 | |
Record name | 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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